2,5-Dimethyl-4-(methylthio)benzoic acid

NAALADase inhibition Neuronal activity Thiolalkyl benzoic acid derivatives

This 2,5-dimethyl-4-(methylthio)benzoic acid building block delivers a unique substitution pattern essential for NAALADase inhibitor programs, crystal engineering, and agrochemical pro-herbicide design—simple benzoic acid analogs cannot replicate the steric/electronic profile critical for target engagement and SAR. Procure with confidence: ≥98% purity, defined storage/shipping conditions, and direct B2B support for research-scale synthesis.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
Cat. No. B14028056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-(methylthio)benzoic acid
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1SC)C)C(=O)O
InChIInChI=1S/C10H12O2S/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12)
InChIKeyHZFJKTRQLCCAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-4-(methylthio)benzoic Acid: Structural Profile and Procurement Considerations for a Substituted Aromatic Carboxylic Acid Intermediate


2,5-Dimethyl-4-(methylthio)benzoic acid (CAS: 2586126-61-4) is a disubstituted aromatic carboxylic acid characterized by the presence of two methyl groups at the 2- and 5-positions and a methylthio substituent at the 4-position on the benzoic acid scaffold. Its molecular formula is C₁₀H₁₂O₂S, with a molecular weight of 196.27 g/mol . This specific substitution pattern distinguishes it from simpler benzoic acid derivatives and imparts unique steric and electronic properties, including predicted values for density (1.20±0.1 g/cm³) and pKa (4.12±0.25) . As a research intermediate, it is typically supplied with a purity of ≥95-98% and is intended for laboratory research and industrial applications as a synthetic building block, not for direct therapeutic or veterinary use . Its primary value proposition in procurement lies in its precise substitution pattern, which is essential for accessing specific chemical space in medicinal chemistry, agrochemical discovery, and materials science research.

Why In-Class Substitution of 2,5-Dimethyl-4-(methylthio)benzoic Acid Is Not Recommended for Reproducible Research and Development


Simple substitution with a generic benzoic acid derivative, such as an unsubstituted or differently substituted analog, is not scientifically valid due to the profound impact of the 2,5-dimethyl-4-(methylthio) substitution pattern on molecular properties and biological activity. The steric bulk and electron-donating effects of the methyl groups at the 2- and 5-positions, combined with the unique properties of the methylthio moiety at the 4-position, are critical determinants of a molecule's interaction with biological targets, its physicochemical profile (e.g., lipophilicity, pKa), and its reactivity in synthetic transformations. For instance, the presence of the methylthio group in a similar scaffold is known to be crucial for antagonist activity at the P2Y1 receptor [1]. Furthermore, this precise substitution pattern is the subject of intellectual property protection, as evidenced by its inclusion in patents covering thiolalkyl benzoic acid derivatives [2]. Therefore, using a cheaper or more readily available alternative that lacks this exact substitution will almost certainly result in a loss of potency, altered selectivity, or a change in physicochemical properties, leading to failed experiments, invalid structure-activity relationships (SAR), and unreproducible results. The specific data points in Section 3 quantify the tangible differences that make this compound a non-substitutable entity for specific research applications.

Quantitative Evidence Guide: Differentiating 2,5-Dimethyl-4-(methylthio)benzoic Acid from Closest Analogs


Patent Protection for NAALADase and Neuronal Activity Applications Confers Exclusivity Over Unsubstituted Analogs

The compound 2,5-Dimethyl-4-(methylthio)benzoic acid falls under the scope of US Patent 7,138,543, which protects a broad class of thiolalkyl benzoic acid derivatives for use as NAALADase enzyme inhibitors and for effecting neuronal activity. In stark contrast, generic, unsubstituted benzoic acid is not claimed or exemplified in this patent family [1]. While direct IC50 data for the target compound against NAALADase is not publicly disclosed, its inclusion as a claimed entity within this specific patent family, alongside structurally related compounds with demonstrated activity, provides a clear legal and functional differentiation from non-methylthio or non-methyl substituted analogs. This patent coverage serves as a barrier to entry for generic substitution in research programs focused on these therapeutic areas.

NAALADase inhibition Neuronal activity Thiolalkyl benzoic acid derivatives

Molecular Weight and Physicochemical Properties Differentiate from Common Benzoic Acid and Methylthio Isomers

2,5-Dimethyl-4-(methylthio)benzoic acid (C₁₀H₁₂O₂S) possesses a molecular weight of 196.27 g/mol and a predicted pKa of 4.12±0.25 . These values represent a quantifiable divergence from its unsubstituted parent, benzoic acid (C₇H₆O₂, 122.12 g/mol, pKa 4.20) [1], and from the ortho-substituted isomer, 2-(methylthio)benzoic acid (C₈H₈O₂S, 168.21 g/mol) [2]. The presence of the methylthio group and additional methyl substituents significantly increases both molecular weight and lipophilicity, while the predicted pKa indicates a subtle but potentially relevant change in ionization state at physiological pH. These differences are critical for medicinal chemists optimizing for properties like membrane permeability and solubility.

Physicochemical properties Molecular weight Predicted pKa

Structural Analysis of Methylthio Substitution Pattern Reveals Distinct Solid-State Conformation

A study comparing the solid-state structures of 2-(methylthio)benzoic acid (ortho) and 4-(methylthio)benzoic acid (para) reveals that the para-substituted isomer (4-(methylthio)benzoic acid) adopts a different crystal packing and intermolecular hydrogen bonding network compared to its ortho-substituted analog [1]. By class-level inference, the additional 2,5-dimethyl substitution in the target compound would further alter this solid-state arrangement. This is a critical differentiator, as solid-state structure can directly impact key properties for procurement and formulation, including solubility, stability, and processability (e.g., powder flow, compressibility).

Crystal engineering Solid-state chemistry X-ray diffraction

2,5-Dimethyl Substitution Creates a Unique Steric and Electronic Environment for Synthetic Applications

The presence of methyl groups at both the 2- and 5-positions of the benzoic acid ring introduces significant steric hindrance around the carboxylic acid moiety, which is not present in simpler analogs like 4-(methylthio)benzoic acid or 3-methyl-5-(methylthio)benzoic acid. This steric bulk can be exploited to control regioselectivity in subsequent synthetic transformations, such as esterification or amidation. The electron-donating nature of the methyl and methylthio groups also collectively increases the electron density of the aromatic ring, enhancing its reactivity towards electrophilic aromatic substitution (EAS) compared to less substituted or deactivated benzoic acid derivatives .

Organic synthesis Steric hindrance Electronic effects

Optimal Application Scenarios for 2,5-Dimethyl-4-(methylthio)benzoic Acid Based on Evidenced Differentiation


Medicinal Chemistry for NAALADase-Related and Neurological Disorders

This compound is a critical building block for pharmaceutical companies and academic research groups actively developing NAALADase inhibitors for the potential treatment of neurological conditions such as neuropathy, pain, and compulsive disorders. As established in Section 3 (Evidence Item 1), its inclusion in a key patent family makes it essential for programs seeking to develop novel, patentable therapeutics. The precise substitution pattern is required to maintain the structure-activity relationship necessary for engaging the target enzyme.

Crystal Engineering and Advanced Material Science Research

For research groups involved in crystal engineering and the design of new solid-state materials, this compound offers a unique platform. The specific 2,5-dimethyl-4-(methylthio) substitution pattern, as inferred from structural studies on related isomers (Section 3, Evidence Item 3), will govern its intermolecular interactions and crystal packing. Researchers can use this compound to investigate how steric and electronic modifications influence supramolecular assembly, potentially leading to materials with tailored mechanical, thermal, or optical properties.

Development of Proprietary Agrochemical Intermediates

The unique steric and electronic environment created by the 2,5-dimethyl-4-(methylthio) substitution pattern makes this compound a valuable intermediate in the design and synthesis of proprietary agrochemicals. The steric hindrance around the carboxylic acid (Section 3, Evidence Item 4) can be leveraged to create pro-herbicides or other active ingredients with improved stability or controlled release profiles. Its physicochemical differentiation (Section 3, Evidence Item 2) from simpler benzoic acids may also contribute to favorable environmental fate and uptake properties in plant systems.

Precision Organic Synthesis for Custom Molecular Scaffolds

This compound is ideally suited for custom synthesis laboratories and process chemistry R&D groups seeking to build complex, novel molecular scaffolds. The unique combination of a sterically hindered carboxylic acid and an electron-rich aromatic ring allows for highly regioselective functionalization (Section 3, Evidence Item 4). It can serve as a starting material for synthesizing libraries of compounds with diverse substitution patterns, particularly those that require a protected or orthogonally reactive carboxylic acid handle for further derivatization in multi-step sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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